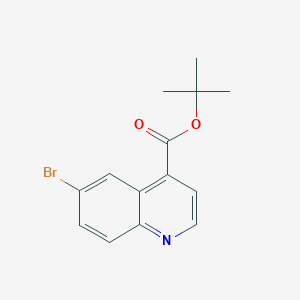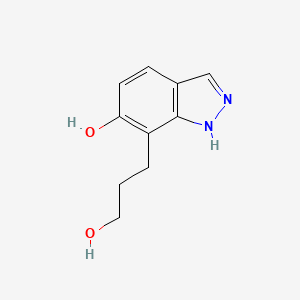
6-Hydroxy-1H-indazole-7-propanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Hydroxy-1H-indazole-7-propanol is a chemical compound belonging to the indazole family, which is characterized by a bicyclic structure consisting of a benzene ring fused to a pyrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-1H-indazole-7-propanol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of 2-azidobenzaldehydes and amines, which undergo consecutive formation of C–N and N–N bonds without the need for a catalyst or solvent . Another approach includes the Cu(OAc)2-catalyzed formation of N–N bonds in DMSO under an oxygen atmosphere .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Análisis De Reacciones Químicas
Types of Reactions
6-Hydroxy-1H-indazole-7-propanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce various alcohol derivatives.
Aplicaciones Científicas De Investigación
6-Hydroxy-1H-indazole-7-propanol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex indazole derivatives.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 6-Hydroxy-1H-indazole-7-propanol involves its interaction with specific molecular targets and pathways. For instance, indazole derivatives are known to inhibit certain enzymes and receptors, which can lead to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
1H-Indazole: A basic indazole structure without additional functional groups.
2H-Indazole: Another tautomeric form of indazole.
Indole: A structurally similar compound with a benzene ring fused to a pyrrole ring.
Uniqueness
6-Hydroxy-1H-indazole-7-propanol is unique due to the presence of the hydroxyl group and the propanol side chain, which confer specific chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other indazole derivatives .
Propiedades
Fórmula molecular |
C10H12N2O2 |
|---|---|
Peso molecular |
192.21 g/mol |
Nombre IUPAC |
7-(3-hydroxypropyl)-1H-indazol-6-ol |
InChI |
InChI=1S/C10H12N2O2/c13-5-1-2-8-9(14)4-3-7-6-11-12-10(7)8/h3-4,6,13-14H,1-2,5H2,(H,11,12) |
Clave InChI |
KNTXBIGSMBQAKW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C2=C1C=NN2)CCCO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![n-[2-(Thien-3-yl)-3h-benzimidazol-5-yl]acetamidine](/img/structure/B13925959.png)
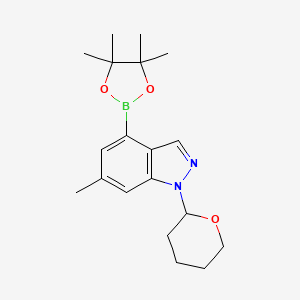

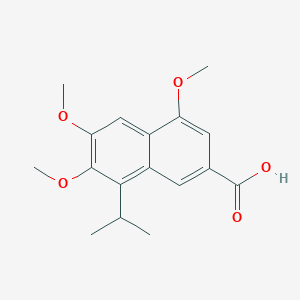

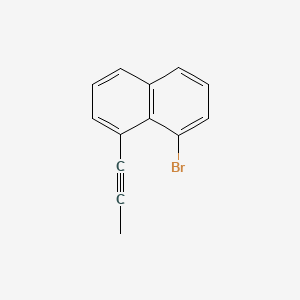
![[4-(2-Hydroxyethyl)piperazin-1-yl]-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanone](/img/structure/B13926011.png)




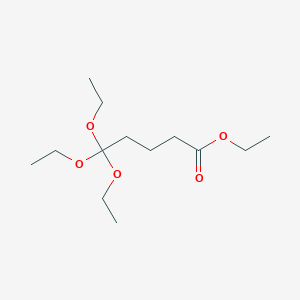
![2,3-dimethyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13926038.png)
